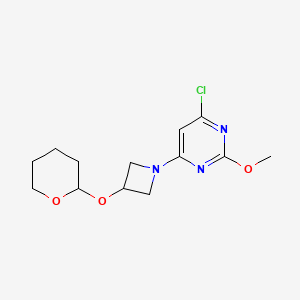
4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with chloro, methoxy, and azetidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the chloro and methoxy groups through electrophilic substitution reactions. The azetidinyl group can be introduced via nucleophilic substitution or cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can produce various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding or hydrophobic interactions with biological macromolecules, while the azetidinyl group may enhance its binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound shares the chloro and methoxy groups but has a different core structure.
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar in having a tetrahydropyran ring but with different substituents.
Uniqueness
4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and the presence of the azetidinyl moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H18ClN3O3 |
|---|---|
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
4-chloro-2-methoxy-6-[3-(oxan-2-yloxy)azetidin-1-yl]pyrimidine |
InChI |
InChI=1S/C13H18ClN3O3/c1-18-13-15-10(14)6-11(16-13)17-7-9(8-17)20-12-4-2-3-5-19-12/h6,9,12H,2-5,7-8H2,1H3 |
Clave InChI |
SDAVURWASKSTBZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=CC(=N1)Cl)N2CC(C2)OC3CCCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


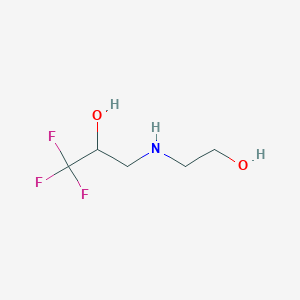
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15277705.png)
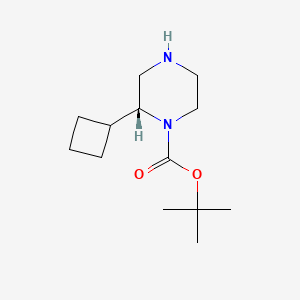
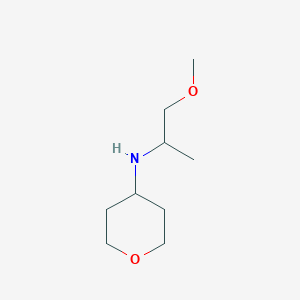
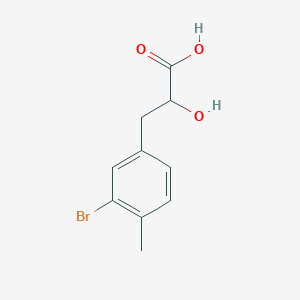
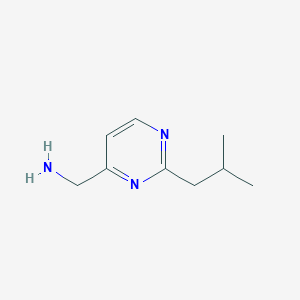
![3-(Methylsulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B15277729.png)
![5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate](/img/structure/B15277730.png)

![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol](/img/structure/B15277751.png)
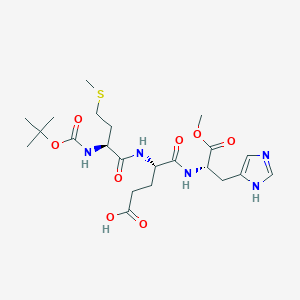
![3-Methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B15277765.png)

![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B15277779.png)
